molecular formula C28H19Cl2FN4O4 B10823852 5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B10823852
M. Wt: 565.4 g/mol
InChI Key: KIJKUSPNZALBLD-UHFFFAOYSA-N
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Description

Compound 19, identified by the PubMed ID 33786375, is a synthetic organic molecule that has garnered significant attention due to its potential antiviral properties. It is one of the lead compounds discovered for inhibiting the SARS-CoV-2 3CL protease (Mpro), which is crucial for the replication of the virus .

Preparation Methods

The synthesis of compound 19 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for compound 19 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Compound 19 undergoes various chemical reactions, including:

Scientific Research Applications

Compound 19 has several scientific research applications, including:

Mechanism of Action

Compound 19 exerts its antiviral effects by inhibiting the SARS-CoV-2 3CL protease (Mpro). This protease is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, compound 19 effectively blocks the replication of the virus, reducing its ability to spread and cause infection .

Comparison with Similar Compounds

Compound 19 is compared with other similar compounds, such as compound 21 (PMID: 34408808), which also inhibits the SARS-CoV-2 3CL protease. While both compounds share similar mechanisms of action, compound 19 has been shown to have a lower effective concentration (EC50) for inhibiting viral replication, making it a more potent antiviral agent .

Other similar compounds include:

Compound 19’s uniqueness lies in its specific inhibition of the SARS-CoV-2 3CL protease, making it a promising candidate for further development as an antiviral therapy.

Properties

Molecular Formula

C28H19Cl2FN4O4

Molecular Weight

565.4 g/mol

IUPAC Name

5-[5-[3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C28H19Cl2FN4O4/c1-34-14-21(26(36)33-28(34)38)18-9-20(27(37)35(13-18)19-6-4-8-32-12-19)17-10-23(30)25(31)24(11-17)39-15-16-5-2-3-7-22(16)29/h2-14H,15H2,1H3,(H,33,36,38)

InChI Key

KIJKUSPNZALBLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=C(C(=C3)Cl)F)OCC4=CC=CC=C4Cl)C5=CN=CC=C5

Origin of Product

United States

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